(S)-4-(3-Fluorophenyl)pyrrolidin-2-one
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Overview
Description
(S)-4-(3-Fluorophenyl)pyrrolidin-2-one is a chemical compound with the molecular formula C10H10FNO It is a derivative of pyrrolidinone, where a fluorophenyl group is attached to the pyrrolidinone ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-4-(3-Fluorophenyl)pyrrolidin-2-one typically involves the reaction of 3-fluorobenzaldehyde with an appropriate amine to form an intermediate Schiff base, which is then cyclized to form the pyrrolidinone ring. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as acids or bases to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve more scalable methods such as continuous flow synthesis, where the reactants are continuously fed into a reactor and the product is continuously removed. This method allows for better control over reaction conditions and higher yields.
Chemical Reactions Analysis
Types of Reactions
(S)-4-(3-Fluorophenyl)pyrrolidin-2-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The fluorine atom on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
(S)-4-(3-Fluorophenyl)pyrrolidin-2-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including its use as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (S)-4-(3-Fluorophenyl)pyrrolidin-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenyl group can enhance the compound’s binding affinity to these targets, leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- 3-(3-Fluorophenyl)pyrrolidin-2-one
- 5-(3-Fluorophenyl)pyrrolidin-2-one
Uniqueness
(S)-4-(3-Fluorophenyl)pyrrolidin-2-one is unique due to its specific stereochemistry and the position of the fluorophenyl group on the pyrrolidinone ring. This unique structure can result in different chemical and biological properties compared to its isomers and other similar compounds.
Properties
Molecular Formula |
C10H10FNO |
---|---|
Molecular Weight |
179.19 g/mol |
IUPAC Name |
(4S)-4-(3-fluorophenyl)pyrrolidin-2-one |
InChI |
InChI=1S/C10H10FNO/c11-9-3-1-2-7(4-9)8-5-10(13)12-6-8/h1-4,8H,5-6H2,(H,12,13)/t8-/m1/s1 |
InChI Key |
RAATVVLZQPDIED-MRVPVSSYSA-N |
Isomeric SMILES |
C1[C@H](CNC1=O)C2=CC(=CC=C2)F |
Canonical SMILES |
C1C(CNC1=O)C2=CC(=CC=C2)F |
Origin of Product |
United States |
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